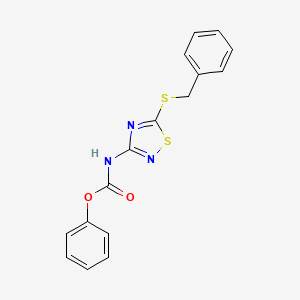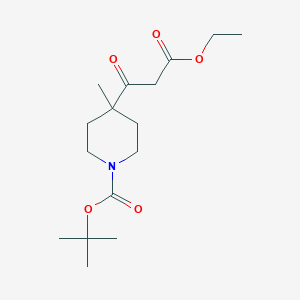
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate typically involves the reaction of 5-benzylthio-1,2,4-thiadiazole with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in HeLa cell lines. It induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase, making it a promising candidate for further drug development .
Industry
In the industrial sector, thiadiazole derivatives, including this compound, are explored for their potential use in materials science. They can be incorporated into polymers to enhance properties such as thermal stability and resistance to oxidation .
Mecanismo De Acción
The mechanism of action of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate involves its interaction with specific molecular targets. In cancer cells, it binds to the active site of VEGFR-2, a receptor involved in angiogenesis. This binding inhibits the receptor’s activity, leading to reduced blood supply to the tumor and subsequent cell death. Additionally, the compound’s ability to induce apoptosis is mediated through the activation of caspases, which are enzymes that play a crucial role in programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound is structurally similar and has shown similar anticancer properties.
Benzothiazole derivatives: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring and have been studied for their antimicrobial and anticancer activities.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound is used in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells.
Uniqueness
What sets (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate apart from similar compounds is its specific interaction with VEGFR-2 and its potent anticancer activity. Its unique structure allows for selective binding to molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H13N3O2S2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
phenyl N-(5-benzylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate |
InChI |
InChI=1S/C16H13N3O2S2/c20-15(21-13-9-5-2-6-10-13)17-14-18-16(23-19-14)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
Clave InChI |
RSOJKILPGDYKLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC(=NS2)NC(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol](/img/structure/B13904772.png)
![6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B13904777.png)
![3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride](/img/structure/B13904782.png)

![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)
![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)




![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)

